N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O/c1-30-11-10-26-20-19-18(15-6-3-2-4-7-15)13-29(21(19)28-14-27-20)17-9-5-8-16(12-17)22(23,24)25/h2-9,12-14H,10-11H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHHATSWCPWZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features:
- Pyrrolopyrimidine core : Known for diverse biological activities.
- Methoxyethyl substituents : Potentially enhancing solubility and bioavailability.
- Trifluoromethyl group : May influence electronic properties and receptor interactions.
Research indicates that this compound may selectively inhibit specific kinases involved in cell signaling pathways. Notably, it has shown potential in inhibiting Mammalian Ste20-like kinase (MST) pathways, which are crucial for regulating cell cycle progression and apoptosis in cancer cells. The inhibition of MST can lead to:
- Cell cycle arrest : Preventing cancer cell proliferation.
- Induction of apoptosis : Promoting programmed cell death in malignant cells.
Anticancer Activity
- Inhibition of Kinases : The compound has demonstrated activity against various kinases, which are key regulators in cancer cell signaling. By inhibiting these kinases, the compound can disrupt pathways that promote tumor growth and survival.
- Case Studies : In vitro studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For example:
Anti-inflammatory Activity
The compound also exhibits potential anti-inflammatory properties. Pyrrolo[2,3-d]pyrimidines have been associated with modulation of inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Iodine substitution at the 5-position | Enhanced reactivity due to halogen |
| 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Chlorine substitution at the 5-position | Potentially different kinase selectivity |
| 1H-Pyrrolo[2,3-b]pyridin-6-amine | Different heterocyclic framework | Distinct biological activities compared to pyrimidines |
This table highlights how structural variations can lead to differences in biological activity and therapeutic potential.
Synthesis and Development
The synthesis of this compound typically involves multiple synthetic steps. Understanding its synthesis is crucial for developing derivatives that may enhance its biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis at Position 7
The 3-(trifluoromethyl)phenyl group at position 7 distinguishes the target compound from others in its class:
Key Insight : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic kinase pockets, as seen in GSK2606414 (IC₅₀ = 0.4 nM for PERK) .
Substituent Analysis at Position 5
The phenyl group at position 5 is a common feature, but modifications significantly alter activity:
Key Insight : The unsubstituted phenyl group in the target compound may optimize binding to flat enzymatic active sites, avoiding steric clashes observed in bulkier derivatives .
N4-Substituent Variations
The 2-methoxyethyl chain on the N4-amine offers distinct advantages:
Key Insight : The 2-methoxyethyl group likely reduces cytotoxicity compared to halogenated aryl substituents while maintaining adequate target engagement .
Q & A
Q. What are the standard synthetic methodologies for preparing N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling : To introduce aryl/heteroaryl groups at specific positions (e.g., coupling 3-(trifluoromethyl)phenylboronic acid to the pyrrolopyrimidine core) using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) under inert conditions .
- Amine substitution : Reacting 4-chloro intermediates with 2-methoxyethylamine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF .
- Purification : Column chromatography (e.g., hexane/acetate gradients) or recrystallization (e.g., dichloromethane/hexanes) to achieve >95% purity .
- Example Yield : Analogous compounds in the pyrrolo[2,3-d]pyrimidine family report yields of 70–90% after optimization .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions, integration ratios, and absence of impurities. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and methoxyethyl groups (δ ~3.2–3.8 ppm) .
- Elemental Analysis : Combustion analysis to verify C, H, N, and halogen content within ±0.4% of theoretical values .
- HPLC-MS : Reverse-phase HPLC (C18 column) with UV/ESI-MS detection to assess purity (>98%) and molecular ion consistency .
Advanced Research Questions
Q. What strategies are recommended for identifying the primary biological targets of this compound?
- Methodological Answer :
- Kinase Profiling : Use broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to screen for activity against ~300 kinases. Prioritize targets with IC₅₀ < 100 nM .
- Cellular Target Engagement : Employ thermal shift assays (CETSA) to monitor target stabilization in cell lysates or intact cells under varying temperatures .
- siRNA Knockdown : Validate target relevance by correlating compound efficacy with gene silencing (e.g., PERK knockdown in ER stress models) .
Q. How can contradictory data on compound selectivity (e.g., off-target kinase inhibition) be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from biochemical assays (e.g., ADP-Glo™) with cellular phosphorylation readouts (e.g., Western blot for PERK-p-eIF2α) to distinguish direct vs. indirect effects .
- Structural Analysis : Perform co-crystallization or molecular docking (e.g., Schrödinger Suite) to identify binding motifs responsible for off-target interactions .
- Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyethyl with bulkier groups) to assess structure-activity relationships (SAR) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer via oral gavage or IV (1–10 mg/kg) to measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC using LC-MS/MS. Monitor liver enzymes (ALT/AST) and histopathology for toxicity .
- Xenograft Studies : Use immunocompromised mice (e.g., NOD/SCID) with PERK-dependent tumors (e.g., multiple myeloma) to assess tumor growth inhibition and survival .
Q. How can metabolic stability be optimized for this compound?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Use LC-HRMS to track metabolite formation .
- Deuterium Incorporation : Replace labile hydrogens (e.g., methoxyethyl groups) with deuterium to slow metabolism (deuterium isotope effect) .
- Prodrug Design : Mask polar groups (e.g., amine) with ester/amide linkers to enhance oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., ATP concentration, pH) and positive controls (e.g., staurosporine) across labs .
- Batch Reproducibility : Re-synthesize the compound and validate purity via HPLC before retesting .
- Cell Line Variability : Test activity in isogenic cell lines with/without target overexpression (e.g., PERK-KO vs. WT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
